
2-Methoxy-3-nitropyridine hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-3-nitropyridine hydrate is a chemical compound with the molecular formula C6H8N2O4 and a molecular weight of 172.14 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound The compound is characterized by the presence of a methoxy group (-OCH3) at the second position and a nitro group (-NO2) at the third position on the pyridine ring
Métodos De Preparación
The synthesis of 2-Methoxy-3-nitropyridine hydrate involves several steps. One common method is the nitration of 2-methoxypyridine. The nitration reaction typically involves the use of nitric acid (HNO3) and sulfuric acid (H2SO4) as reagents. The reaction conditions must be carefully controlled to achieve the desired product with high yield and purity .
In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
2-Methoxy-3-nitropyridine hydrate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.
Oxidation: The compound can undergo oxidation reactions, where the methoxy group is converted to a carboxylic acid group (-COOH) using oxidizing agents like potassium permanganate (KMnO4).
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-Methoxy-3-nitropyridine hydrate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities.
Medicine: There is ongoing research into the potential therapeutic applications of this compound.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-3-nitropyridine hydrate involves its interactions with molecular targets and pathways. The nitro group can participate in redox reactions, influencing the compound’s reactivity and biological activity. The methoxy group can affect the compound’s solubility and ability to interact with other molecules .
In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The specific molecular targets and pathways involved depend on the context of its use and the nature of the biological system .
Comparación Con Compuestos Similares
2-Methoxy-3-nitropyridine hydrate can be compared with other nitropyridine derivatives, such as:
3-Methoxy-2-nitropyridine: Similar in structure but with the positions of the methoxy and nitro groups reversed.
2-Nitro-3-pyridinol: Contains a hydroxyl group (-OH) instead of a methoxy group.
3-Nitropyridine: Lacks the methoxy group, making it less versatile in terms of chemical modifications.
Propiedades
Fórmula molecular |
C6H8N2O4 |
|---|---|
Peso molecular |
172.14 g/mol |
Nombre IUPAC |
2-methoxy-3-nitropyridine;hydrate |
InChI |
InChI=1S/C6H6N2O3.H2O/c1-11-6-5(8(9)10)3-2-4-7-6;/h2-4H,1H3;1H2 |
Clave InChI |
MBZDAMWICKMLKA-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC=N1)[N+](=O)[O-].O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


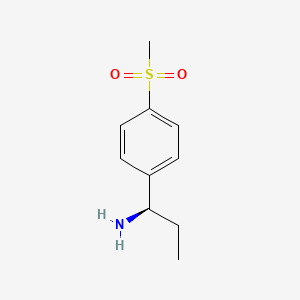

![Methyl 2-bromo-6-methoxyimidazo[1,2-A]pyridine-7-carboxylate](/img/structure/B13048880.png)

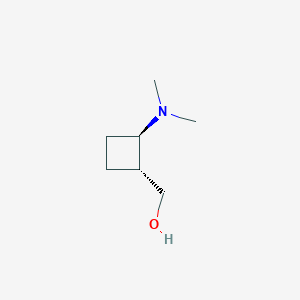
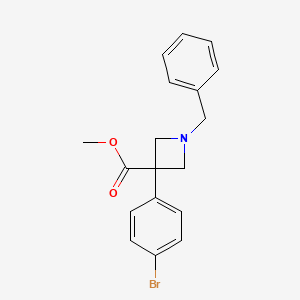

![(5-Azaspiro[2.4]heptan-4-YL)methanol](/img/structure/B13048908.png)
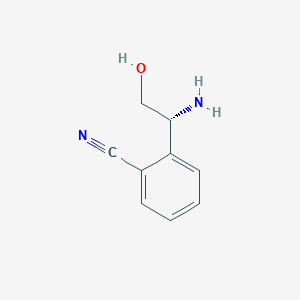
![2-{[(Tert-butoxy)carbonyl]amino}-3-(3-chloro-4-fluorophenyl)propanoic acid](/img/structure/B13048916.png)

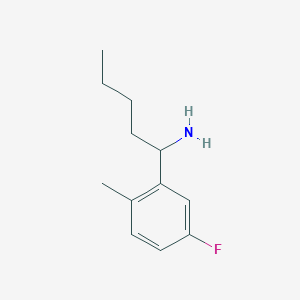
![Racemic-(4S,7R)-5-Tert-Butyl 7-Ethyl 4-Methyl-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5,7(6H)-Dicarboxylate](/img/structure/B13048949.png)
![5-(Tetrahydro-2H-pyran-4-YL)-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B13048958.png)
